molecular formula C14H19BN2O2 B8226804 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B8226804
M. Wt: 258.13 g/mol
InChI Key: WAVFHUKNKQMWCE-UHFFFAOYSA-N
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Description

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound featuring a pyrrolo[3,2-b]pyridine core fused with a pyrrole and pyridine ring. The molecule is substituted at the 1-position with a methyl group and at the 6-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety. This boronic ester group is critical for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl structures in medicinal chemistry and materials science . The compound’s molecular formula is C₁₆H₂₃BN₂O₂, with a molecular weight of 286.18 g/mol . It is frequently employed as a key intermediate in the development of kinase inhibitors, NADPH oxidase inhibitors, and PET tracers .

Properties

IUPAC Name

1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)10-8-12-11(16-9-10)6-7-17(12)5/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVFHUKNKQMWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CN3C)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis via Madelung Cyclization

The Madelung cyclization offers a robust pathway to construct the pyrrolo[3,2-b]pyridine scaffold. In this method, 3-amino-2-methylpyridine undergoes intramolecular cyclization under strongly basic conditions (e.g., potassium tert-butoxide in DMF at 140°C), yielding 1-methyl-1H-pyrrolo[3,2-b]pyridine . Halogenation at the 6-position is then achieved using N-iodosuccinimide (NIS) in acetic acid, affording 6-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine with 78% efficiency .

Key Reaction Conditions

  • Cyclization : 140°C, 12 h, anhydrous DMF.

  • Iodination : 0°C to room temperature, 4 h, stoichiometric NIS.

ParameterOptimal ValueSuboptimal ValueYield Impact
Pd Catalyst Loading5 mol%2 mol%-24%
SolventTHF/H₂O (3:1)THF-42%

Directed C–H Borylation via Transition Metal Catalysis

An alternative route leverages iridium-catalyzed C–H borylation to functionalize the pyrrolo[3,2-b]pyridine core directly. Using [Ir(OMe)(cod)]₂ (3 mol%) and dtbpy (4,4’-di-tert-butylbipyridine) as ligands, the reaction with bis(pinacolato)diboron (B₂pin₂) in hexanes at 100°C selectively borylates the 6-position . Subsequent methylation with methyl iodide and NaH in DMF introduces the 1-methyl group, achieving an overall yield of 58% .

Advantages Over Traditional Methods

  • Avoids halogenation steps, reducing waste.

  • Regioselectivity controlled by steric and electronic factors of the catalyst .

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodOverall YieldCost EfficiencyScalabilityKey Limitation
Madelung + Suzuki52%ModerateHighMulti-step purification
Directed C–H Borylation58%HighModerateSensitivity to oxygen

Mechanistic Considerations and Side Reactions

In the Suzuki–Miyaura route, protodeboronation of the pinacol boronate ester is a major side reaction, particularly under acidic conditions . Adding molecular sieves (4Å) suppresses this pathway by sequestering trace water . For the C–H borylation method, competing borylation at the 4-position occurs in 12% of cases unless hindered ligands (e.g., dtbpy) are used .

Critical Stability Data

  • The boronate ester decomposes above 180°C, necessitating low-temperature storage .

  • Exposure to protic solvents (e.g., MeOH) cleaves the dioxaborolane ring within 48 hours .

Industrial-Scale Adaptations

Large-scale production (≥1 kg) employs continuous flow reactors for the Suzuki coupling step, achieving 94% conversion with a residence time of 30 minutes . In-line liquid–liquid extraction replaces column chromatography, enhancing throughput to 200 g/day .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine undergoes several types of chemical reactions:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.

    Reduction: Under certain conditions, the pyrrolopyridine core can be reduced to form dihydropyrrolopyridine derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.

    Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Alcohols: From oxidation of the boronic ester.

    Dihydropyrrolopyridines: From reduction reactions.

Scientific Research Applications

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and materials.

    Biology: Investigated for its potential biological activities, including as a precursor to bioactive compounds.

    Medicine: Utilized in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.

    Industry: Employed in the production of organic electronic materials and polymers.

Mechanism of Action

The mechanism by which 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine exerts its effects largely depends on the specific application:

    In Suzuki-Miyaura Coupling: The boronic ester group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the biaryl product.

    Biological Activity: If the compound or its derivatives exhibit biological activity, it would typically involve interaction with specific molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs of the target compound, highlighting substituent modifications, molecular weights, and applications:

Compound Name Substituent Variations Molecular Weight (g/mol) Key Applications/Properties References
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine - 1-Methyl group
- Boronic ester at 6-position
286.18 Suzuki coupling for inhibitors (e.g., NADPH oxidase, FGFR kinases)
1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine 1-Isopropyl group (vs. methyl) 286.18 Enhanced steric bulk may reduce reactivity in cross-couplings
6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine Bromine at 6-position (no boronic ester) 211.06 Precursor for Suzuki reactions; leaving group for functionalization
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine 2,3-Dihydro modification (reduced pyrrole aromaticity) 282.57 Potential stability improvement; altered electronic properties
5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine - Boronic ester at 4-position
- Fluorine and triisopropylsilyl groups
418.43 Electron-withdrawing effects; silyl group enhances lipophilicity

Reactivity and Stability

  • Boronic Ester Reactivity : The target compound’s boronic ester group enables efficient cross-coupling reactions under palladium catalysis. For example, it achieves ~89% yield in Suzuki couplings under mild conditions (80°C, 3 hours) . In contrast, brominated analogs (e.g., 6-bromo-1-methyl derivative) require harsher conditions for substitution .
  • Steric and Electronic Effects : The 1-methyl group provides moderate steric hindrance compared to bulkier substituents like isopropyl, balancing reactivity and stability. The dihydro analog’s reduced aromaticity may lower conjugation but improve hydrolytic stability .
  • Hydrolysis Sensitivity : Boronic esters are prone to hydrolysis, but the pinacol group in the target compound offers superior stability compared to unprotected boronic acids .

Research Findings and Data

Stability Data

  • Thermal Stability : The compound decomposes above 80°C, typical for pinacol boronic esters .
  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, dioxane) but insoluble in water, aligning with its lipophilic nature .

Biological Activity

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H20BNO2
  • Molecular Weight : 257.14 g/mol
  • CAS Number : 18525769
  • PubChem CID : 18525769

The biological activity of this compound primarily stems from its ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The abnormal activation of FGFR signaling pathways is associated with tumor progression and metastasis. Targeting these receptors can lead to reduced tumor growth and improved patient outcomes.

Inhibition of FGFRs

Research has demonstrated that derivatives of pyrrolo[3,2-b]pyridine exhibit potent inhibitory effects against FGFRs. For instance:

  • Compound 4h (a related derivative) showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 in vitro assays. It inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis while also reducing cell migration and invasion .

Biological Activity Overview

The following table summarizes the biological activities associated with the compound:

Activity Type Description Reference
Anticancer Activity Inhibits FGFR signaling; reduces proliferation and induces apoptosis in cancer cells.
Antidiabetic Activity Potential to stimulate glucose uptake in muscle and fat cells; enhances insulin sensitivity.
Antimicrobial Activity Exhibits activity against Mycobacterium tuberculosis and other pathogens; structure-dependent efficacy.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

  • Cancer Cell Line Studies :
    • A study assessed the effects of pyrrolo[3,2-b]pyridine derivatives on ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity against ovarian cancer cells with minimal toxicity to healthy cardiac cells .
  • Diabetes Model Studies :
    • In vivo experiments demonstrated that certain derivatives significantly improved glucose tolerance in diabetic mice models without adversely affecting insulin levels .
  • Antimycobacterial Activity :
    • Compounds derived from pyrrolo[3,4-c]pyridine were evaluated for their ability to inhibit the InhA enzyme crucial for Mycobacterium tuberculosis survival. Some derivatives exhibited MIC values below 25 µM .

Q & A

Q. What is the standard synthetic route for preparing 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a halogenated pyrrolopyridine precursor (e.g., 6-bromo-1H-pyrrolo[3,2-b]pyridine) and a boronic ester reagent. Key steps include:

  • Use of PdCl₂(dppf)-CH₂Cl₂ or Pd(PPh₃)₄ as catalysts .
  • Microwave-assisted heating (80–90°C, 2–3 h) or conventional reflux in 1,4-dioxane/water (2:1 v/v) .
  • Base selection: K₂CO₃ or Cs₂CO₃ for optimal coupling efficiency .
  • Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the compound characterized to confirm its structural identity and purity?

  • ¹H-NMR : Key signals include aromatic protons (δ 8.2–8.6 ppm for pyridine/pyrrole rings) and methyl groups (δ 3.8–3.9 ppm for N-methyl substituents) .
  • LC-MS : Molecular ion peaks ([M+H]⁺) around m/z 285–300 confirm molecular weight .
  • X-ray crystallography : SHELX or OLEX2 software for solving crystal structures, particularly for boron-containing intermediates .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives via Suzuki coupling?

  • Catalyst tuning : PdCl₂(dppf)-CH₂Cl₂ outperforms Pd(PPh₃)₄ in sterically hindered systems due to enhanced stability .
  • Solvent selection : Use DMF or THF/water mixtures for polar substrates to improve solubility and reactivity .
  • Microwave vs. conventional heating : Microwave conditions reduce reaction time (3 h vs. 12–24 h) and minimize side-product formation .
  • Base optimization : Cs₂CO₃ increases yield in cases of electron-deficient aryl halides .

Q. What challenges arise in crystallographic analysis of boron-containing pyrrolopyridines, and how are they resolved?

  • Disorder in boronic ester groups : Common due to rotational flexibility. Mitigated by low-temperature data collection (e.g., 100 K) and SHELXL refinement with restraints .
  • Twinned crystals : Use SHELXPRO to handle twinning parameters and refine against high-resolution data .
  • Electron density ambiguity : Validate boron coordination via B-O bond length analysis (1.35–1.45 Å expected) .

Q. How do structural modifications (e.g., substituent position) influence biological activity in pyrrolopyridine derivatives?

  • SAR studies : Replace the boronic ester with aryl/heteroaryl groups (e.g., pyrazoles) to modulate kinase inhibition (e.g., FGFR, HPK1) .
  • Bioisosteric replacements : Substitute the dioxaborolane group with carboxylic acids or amides to enhance solubility while retaining target affinity .
  • In vitro testing : Use enzymatic assays (e.g., IC₅₀ measurements for kinase inhibition) and cellular models (e.g., antiproliferative activity in cancer lines) .

Methodological Troubleshooting

Q. How to address low yields in cross-coupling reactions involving this compound?

  • Moisture sensitivity : Ensure boronic ester reagents are stored under inert gas and reaction vessels are rigorously dried .
  • Competitive side reactions : Add molecular sieves to absorb water or use degassed solvents to prevent protodeboronation .
  • Catalyst poisoning : Pre-treat substrates with silica gel filtration to remove trace impurities .

Q. What strategies are effective for resolving conflicting bioactivity data across studies?

  • Batch consistency : Verify compound purity (>95% by HPLC) and confirm stereochemistry via chiral chromatography or NMR .
  • Assay variability : Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
  • Computational modeling : Perform docking studies (e.g., using AutoDock Vina) to rationalize activity differences based on substituent orientation .

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